molecular formula C8H13N3O2 B13953421 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one

6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B13953421
M. Wt: 183.21 g/mol
InChI Key: NGUSWCPFFDCQOQ-UHFFFAOYSA-N
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Description

6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and its role as a building block for more complex molecules. The spirocyclic framework imparts rigidity and three-dimensionality, which can be advantageous in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one typically involves a multi-step process. One common method starts with the preparation of a suitable precursor, such as a diazaspiro compound, followed by functional group transformations to introduce the aminoacetyl moiety. Key steps may include cyclization reactions, amination, and acylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:

    Chemistry: It serves as a versatile building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic diazaspiro compounds, such as 2,6-diazaspiro[3.4]octan-7-one and 2,6-diazaspiro[3.4]octan-5-one. These compounds share the spirocyclic framework but differ in the functional groups attached to the core structure.

Uniqueness

What sets 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one apart is the presence of the aminoacetyl group, which imparts unique chemical and biological properties. This functional group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

7-(2-aminoacetyl)-1,7-diazaspiro[3.4]octan-2-one

InChI

InChI=1S/C8H13N3O2/c9-4-7(13)11-2-1-8(5-11)3-6(12)10-8/h1-5,9H2,(H,10,12)

InChI Key

NGUSWCPFFDCQOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(=O)N2)C(=O)CN

Origin of Product

United States

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